Chitobiose (dihydrochloride)

Catalog No.
S11224432
CAS No.
M.F
C12H26Cl2N2O9
M. Wt
413.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chitobiose (dihydrochloride)

Product Name

Chitobiose (dihydrochloride)

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;dihydrochloride

Molecular Formula

C12H26Cl2N2O9

Molecular Weight

413.25 g/mol

InChI

InChI=1S/C12H24N2O9.2ClH/c13-4(1-15)8(19)11(5(18)2-16)23-12-7(14)10(21)9(20)6(3-17)22-12;;/h1,4-12,16-21H,2-3,13-14H2;2*1H/t4-,5+,6+,7+,8+,9+,10+,11+,12-;;/m0../s1

InChI Key

JEUGFDRYYQJMNM-RXDYXGJISA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)N)O)O)O.Cl.Cl

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)N)O)O)O.Cl.Cl

Chitobiose (dihydrochloride) is a disaccharide composed of two β-1,4-linked D-glucosamine units, making it a dimer of chitin, a natural polymer found in the exoskeletons of crustaceans and the cell walls of fungi. This compound is often encountered in the form of its dihydrochloride salt, which enhances its solubility and stability in aqueous solutions. Chitobiose is recognized for its potential health benefits, including antioxidant properties and its role as a prebiotic that may promote gut health by stimulating beneficial gut bacteria .

Typical of carbohydrates. These include:

  • Hydrolysis: Chitobiose can be hydrolyzed into its constituent monosaccharides (D-glucosamine) in the presence of acids or enzymes such as chitinases.
  • Acetylation: The hydroxyl groups on the sugar units can be acetylated to modify its solubility and biological activity.
  • Oxidation: The primary alcohol group at C-6 can be oxidized to form an aldehyde or carboxylic acid, potentially altering its reactivity and biological properties.

These reactions are significant for synthesizing derivatives with tailored functionalities for specific applications .

Chitobiose exhibits several biological activities:

  • Antioxidant Activity: Studies have shown that chitobiose possesses antioxidant properties, which may help in reducing oxidative stress in cells .
  • Prebiotic Effects: It serves as a substrate for beneficial gut bacteria, promoting their growth and activity, which can improve gut health and enhance immune response .
  • Antimicrobial Properties: Chitobiose has been reported to inhibit the growth of certain pathogenic bacteria and fungi, suggesting potential applications in food preservation and health supplements .

Chitobiose can be synthesized through various methods:

  • Enzymatic Hydrolysis: Chitin or chitosan can be enzymatically hydrolyzed using specific enzymes like chitinases to produce chitobiose.
  • Chemical Synthesis: It can also be synthesized chemically through glycosylation reactions involving glucosamine derivatives.
  • Extraction from Natural Sources: Chitobiose can be extracted from natural sources such as crustacean shells or fungal cell walls where chitin is abundant .

Chitobiose has several applications across various fields:

  • Food Industry: Used as a food preservative due to its antimicrobial properties.
  • Pharmaceuticals: Incorporated into formulations for drug delivery systems due to its biocompatibility and ability to enhance absorption.
  • Cosmetics: Utilized in skincare products for its moisturizing and antioxidant effects.
  • Agriculture: Employed as a natural pesticide and soil conditioner to promote plant growth .

Research has indicated potential interactions between chitobiose and various biological systems:

  • Gut Microbiota Modulation: Studies have shown that chitobiose can selectively stimulate beneficial gut bacteria while inhibiting pathogenic strains, thus promoting a healthy microbiome balance .
  • Cellular Interactions: Chitobiose may interact with cell membranes, influencing cellular uptake mechanisms and enhancing the bioavailability of co-administered compounds .

Chitobiose shares structural similarities with other oligosaccharides derived from chitin and chitosan. Here are some comparable compounds:

CompoundStructureUnique Features
ChitosanPolymeric form of glucosamineExhibits higher molecular weight; used for wound healing.
N-acetylglucosamineAcetylated derivativeMore soluble; often used in dietary supplements for joint health.
ChitotrioseTrimer of glucosamine unitsPotentially more effective as a prebiotic due to higher polymerization degree.
GlucosamineMonomeric formCommonly used in supplements; known for joint support.

Chitobiose's unique feature lies in its specific dimeric structure, which allows it to act effectively as both an antioxidant and a prebiotic, distinguishing it from larger oligosaccharides that may not exhibit the same properties at lower concentrations .

Chemical Synthesis Approaches

Controlled Deacetylation Techniques

Selective removal of acetyl groups from chitin or chitooligosaccharide precursors is the cornerstone of chemical access to Chitobiose (dihydrochloride). Four complementary routes dominate present practice.

  • Classical heterogeneous alkaline hydrolysis employs fifty-per-cent aqueous sodium hydroxide at one hundred degrees Celsius. The reaction reaches a kinetic plateau after three to four hours, giving a maximum degree of deacetylation of eighty to eighty-five per cent while preserving β-(1→4) chain integrity [1].
  • Hydrothermal treatment in the ionic liquid 1-butyl-3-methyl-imidazolium acetate at one hundred degrees Celsius increases the degree of deacetylation of commercial chitosan from seventy-seven to eighty-six per cent without visible polymer scission [2].
  • Deep eutectic solvents such as choline chloride : malic acid (one-to-one mole ratio) operate at one hundred and twenty degrees Celsius. Twenty-four hours suffice to reach forty per cent deacetylation while avoiding corrosive mineral bases [3].
  • Mechanochemical milling of chitin in zirconia jars, followed by ageing under controlled relative humidity, affords highly deacetylated yet high-molar-mass chitosan without bulk solvent or sustained heating [4].

Table 1. Representative controlled chemical deacetylation routes

EntryReagent system (representative)Temperature / timeDegree of deacetylation (% of N-acetyl groups removed)Key featuresReference
1Fifty-per-cent aqueous sodium hydroxide100 °C, 3–4 h80 – 85Robust, inexpensive; risk of polymer depolymerisation at prolonged exposure [1]
21-Butyl-3-methyl-imidazolium acetate100 °C, cyclic vacuum–nitrogen treatment, 2 h86Mild; compatible with downstream chromatographic purification [2]
3Choline chloride : malic acid eutectic120 °C, 24 h32 – 40Metal-free, recyclable solvent; tunable water content [3]
4Vibratory milling (zirconia) + humidity ageingAmbient – 50 °C, 24–72 h50 – 75Solvent-minimal; maintains molecular weight [4]

These routes give chemists access to partially or fully deacetylated backbones that can be hydrolysed in a second step to yield Chitobiose (dihydrochloride) with a controlled pattern of acetylation.

Protecting Group Strategies for Selective Modification

Full chemical assembly of Chitobiose (dihydrochloride) demands strict regio- and stereocontrol during β-(1→4) glycosylation. Orthogonal nitrogen-protecting groups on the two glucosamine units are therefore indispensable.

Early systematic work compared benzyloxycarbonyl, p-nitro-benzyloxycarbonyl, phthalimido and tetrachlorophthalimido protections on both donor and acceptor trichloroacetimidates. Boron-trifluoride etherate promoted coupling furnished the target disaccharides in sixty-five to seventy-five-per-cent isolated yield, with complete β-selectivity [5].

More complex settings confirm the versatility of these motifs. In the total synthesis of the α-subunit of human glycoprotein hormone, allyl and allyloxycarbonyl groups survived double Lansbury aspartylation, delivering the bis-chitobiosyl peptide segment in fifty-six-per-cent yield over two steps [6]. Construction of the canonical β-mannosyl-chitobiose core trisaccharide used a benzylidene acetal to mask the 4,6-diol, an azido group at the reducing end and intramolecular inversion to forge the difficult β-mannosidic linkage [7]. An iterative one-pot strategy relying on p-methoxybenzyl ethers enabled rapid chitotetrose assembly without intermediate purification; each glycosylation proceeded at eighty-five-per-cent average yield [8].

Table 2. Selected protecting-group blueprints for Chitobiose synthesis

StrategyKey protecting groups on glucosamineGlycosyl donor / promoterIsolated yield of β-(1→4) disaccharide (%)Reference
Matched trichloroacetimidatesBenzyloxycarbonyl, p-nitro-benzyloxycarbonyl, phthalimidoBoron-trifluoride etherate65 – 75 [5]
Peptide‐graft chitobiose installationAllyl, allyloxycarbonylLansbury aspartylation / N,N’-diisopropylcarbodiimide56 [6]
Core β-mannosyl-chitobioseBenzylidene (O-4,O-6), azide (reducing end)Intramolecular inversion48 [7]
Reactivity-independent one-potp-Methoxybenzyl, chloroacetate (temporary)p-Tolylsulfenyl triflate45 (tetrasaccharide, five sequential steps) [8]

Collectively, these protecting-group regimes enable scalable access to Chitobiose (dihydrochloride) and to strategically functionalised derivatives that serve as glycosyl donors in glycopeptide or glycoprotein synthesis.

Enzymatic Production Systems

Chitinase-Mediated Biocatalysis

Marine bacteria of the genus Vibrio release highly processive endo-chitinases that depolymerise chitin directly to Chitobiose. The chitinase from Vibrio campbellii (gene designation vhchiA) expressed recombinantly in Escherichia coli reaches a catalytic constant of seven point four reciprocal seconds with p-nitrophenyl-β-(1→4)-di-N-acetyl-glucosaminide and remains fully active for at least twenty-four hours when stabilised by bovine serum albumin [9].

Small-scale reactions (five milligrams of shrimp chitin, thirty degrees Celsius, hydrogen-ion concentration five point five) delivered Chitobiose in ninety-six-per-cent purity after twenty-four hours [10]. Upscaling to one litre containing one gram of colloidal shrimp chitin yielded two hundred milligrams of preparatively isolated Chitobiose (dihydrochloride) of greater than ninety-nine-per-cent purity after cellulose bead filtration and preparative amino-phase high-performance liquid chromatography [9]. Minor by-products, monosaccharide and tri-saccharide, together accounted for less than four per cent of the mass balance.

In contrast, earlier industrial enzyme cocktails derived from fungal fermentations produced only mixtures of mono-, di- and oligomeric N-acetyl-glucosamines requiring multi-step chromatography, with significantly lower specific yield per gram of chitin [11].

Table 3. Representative chitinase-driven Chitobiose preparation

Enzyme sourceSubstrate (form)Reaction scaleIsolated Chitobiose (mg g⁻¹ chitin)Final purity (%)Reference
Vibrio campbellii chitinase AColloidal shrimp-shell chitin1 g (1 L)200> 99 [9] [10]
Industrial mixed fungal hydrolaseα-Chitin from crab shell2 g< 40 (after extensive chromatography)≈ 85 [11]

The marine bacterial catalyst therefore sets the current benchmark for single-step, high-purity, gram-scale production.

Recombinant Chitin Deacetylase Applications

Whereas chitinases excise the dimer wholesale, chitin deacetylases enable position-specific tailoring of Chitobiose or its precursors by either forward deacetylation or reverse N-acetylation.

Saccharomyces cerevisiae chitin deacetylase-two deacetylates chitin tetramers by a multiple-attack mechanism but never removes the acetyl group nearest the reducing end, thereby generating seven fully defined partially acetylated tetramers (for example DAAA, ADDA) [12]. The same catalyst converts crystalline chitin at thirty degrees Celsius with eight to twenty-per-cent overall deacetylation, supplying uniformly patterned substrates for downstream hydrolysis.

The fungal enzyme from Colletotrichum lindemuthianum performs the reverse reaction in three-molar sodium acetate, selectively N-acetylating the non-reducing glucosamine of Chitobiose to afford GlcNAc-GlcN in a single step [13]. More recently a bacterial chitin deacetylase from the same genus has been shown to accept propionic acid as co-substrate, introducing propiolate handles at seventy-per-cent fractional substitution that can be clicked to fluorescent probes without randomisation of the acetylation pattern [14].

Table 4. Pattern-controlled transformation of Chitobiose by recombinant chitin deacetylases

Enzyme (origin)Direction of reactionPrincipal productPositional selectivityScale reportedReference
Chitin deacetylase-two (Saccharomyces cerevisiae)Forward deacetylationDAAA, ADAA, AADA, DDAA, DADA, ADDA, DDDA (tetramers)All positions except reducing-end unitAnalytical (milligram) [12]
Chitin deacetylase (Colletotrichum lindemuthianum)Reverse N-acetylationGlcNAc-GlcN (mono-acetylated Chitobiose)Non-reducing glucosamine exclusivelyAnalytical [13]
Chitin deacetylase (Colletotrichum lindemuthianum, recombinant)Reverse N-acylation with propionic acidN-Propiolated chitosan (fractional substitution 0.69)Regular, non-random patternPreparative (hundreds of milligrams) [14]

These enzyme-driven steps integrate smoothly with the chemical and chitinase protocols outlined above, allowing late-stage modulation of charge, solubility or bio-conjugation handles on Chitobiose (dihydrochloride) without compromising stereochemical integrity.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

10

Exact Mass

412.1015358 g/mol

Monoisotopic Mass

412.1015358 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-08-2024

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